(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
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Overview
Description
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a heptenoic acid chain, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the heptenoic acid chain, and the addition of functional groups. Common synthetic routes may include:
Cyclopentyl Ring Formation: This step often involves cyclization reactions using appropriate precursors and catalysts.
Heptenoic Acid Chain Addition: The heptenoic acid chain can be introduced through various organic reactions, such as aldol condensation or Wittig reactions.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid: shares similarities with other cyclopentyl and heptenoic acid derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t16-,17-,19-/m1/s1 |
InChI Key |
CUJMXIQZWPZMNQ-ZCXYESHFSA-N |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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